![molecular formula C9H10O4 B14079724 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde CAS No. 28276-05-3](/img/structure/B14079724.png)
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-(hydroxymethyl)-5-methoxybenzaldehyde using suitable oxidizing agents under controlled conditions. Another method includes the methoxylation of 4-hydroxy-3-(hydroxymethyl)benzaldehyde. These reactions typically require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum efficiency. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of benzaldehyde, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products have significant applications in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde include:
- 4-Hydroxy-3-methoxybenzaldehyde (vanillin)
- 4-Hydroxy-3-methoxybenzoic acid (vanillic acid)
- 4-Hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol)
Uniqueness
What sets this compound apart from these similar compounds is the presence of both hydroxyl and methoxy groups along with an aldehyde group on the benzene ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
28276-05-3 |
---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
4-hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-4,11-12H,5H2,1H3 |
InChI-Schlüssel |
BUADTDXHYNYMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.